BRD4 Bromodomain 1 Binding Affinity vs. Structural Analogs
The compound 4-bromo-N-(3-methylpyridin-4-yl)benzamide exhibits a defined, weak binding affinity for the BRD4 bromodomain 1 (BD1). This contrasts with the extreme potency of optimized pyridyl benzamide-based BRD4 BD2 inhibitors, highlighting a selectivity role for the specific substitution pattern. Data from BindingDB shows a Kd of 3,300 nM for BRD4 BD1, while reference BRD4 BD2 inhibitors like BDBM50148603 show sub-nanomolar binding (Kd = 0.300 nM) [1]. This indicates the 3-methylpyridin-4-yl orientation is not favored for BD1 inhibition, a key differentiator for researchers aiming to phenotype selective over pan-BET inhibitors.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3,300 nM (BRD4 BD1) |
| Comparator Or Baseline | Optimized pyridyl benzamide BDBM50148603: Kd = 0.300 nM (BRD4 BD2) |
| Quantified Difference | Target compound has >10,000-fold weaker affinity for BD1 compared to the potent BD2 inhibitor's affinity for its primary target. |
| Conditions | Binding affinity assessed via isothermal titration calorimetry (ITC) and fluorescence anisotropy assays against human BRD4 bromodomains. |
Why This Matters
This data defines the compound as a useful low-affinity control or tool for BD1 selectivity profiling rather than a potent BRD4 inhibitor, allowing researchers to avoid false positives in cellular assays.
- [1] BindingDB. Entries for BDBM50148603/CHEMBL3770724. Affinity Data for BRD4 BD1 and BD2. Accessed 2026-05-03. View Source
